

In-Depth Technical Guide: Chlormadinone Acetate-d3

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Compound of Interest

Compound Name: Chlormadinone Acetate-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and analytical methodologies related to **Chlormadinone Acetate-d3**, a deuterated isotopologue of the synthetic progestin Chlormadinone Acetate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, pharmacology, and analytical chemistry.

Core Data Presentation: Molecular Weight

The precise molecular weight is a fundamental parameter in the characterization and quantification of pharmaceutical compounds. The introduction of deuterium atoms in **Chlormadinone Acetate-d3** results in a predictable mass shift, which is crucial for its use as an internal standard in mass spectrometry-based assays.

Compound	Chemical Formula	Molecular Weight (g/mol)
Chlormadinone Acetate	C ₂₃ H ₂₉ ClO ₄	404.93[1][2][3]
Chlormadinone Acetate-d3	C ₂₃ H ₂₆ D ₃ ClO ₄	407.95[4][5][6][7]

Experimental Protocols: Molecular Weight Determination

The determination of the molecular weight of **Chlormadinone Acetate-d3** is typically achieved through mass spectrometry. The following is a detailed methodology representative of the techniques employed for the characterization of deuterated steroids.

Objective: To accurately determine the molecular weight of **Chlormadinone Acetate-d3** and confirm its isotopic enrichment.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) coupled with a Liquid Chromatography (LC) system.

Materials:

- **Chlormadinone Acetate-d3** reference standard
- Chlormadinone Acetate reference standard
- HPLC-grade methanol
- HPLC-grade water
- Formic acid

Procedure:

- Sample Preparation:
 - Prepare stock solutions of **Chlormadinone Acetate-d3** and Chlormadinone Acetate in methanol at a concentration of 1 mg/mL.
 - Prepare working solutions by diluting the stock solutions with a suitable mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) to a final concentration of 1 µg/mL.
- Liquid Chromatography (LC) Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Methanol with 0.1% formic acid.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 120 $^{\circ}$ C.
 - Desolvation Temperature: 350 $^{\circ}$ C.
 - Mass Range: m/z 100-1000.
 - Data Acquisition: Full scan mode to obtain the full mass spectrum.
- Data Analysis:
 - Acquire the mass spectra for both Chlormadinone Acetate and **Chlormadinone Acetate-d3**.
 - Identify the protonated molecular ion peak $[M+H]^+$ for each compound.
 - The theoretical m/z for Chlormadinone Acetate $[M+H]^+$ is approximately 405.18.
 - The theoretical m/z for **Chlormadinone Acetate-d3** $[M+H]^+$ is approximately 408.20.
 - Compare the experimentally observed m/z values with the theoretical values to confirm the molecular weights. The high-resolution mass spectrometer will provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

Mandatory Visualization: Signaling Pathway of Chlormadinone Acetate

Chlormadinone acetate (CMA) is a synthetic progestin that exerts its effects through various signaling pathways, primarily by interacting with steroid hormone receptors.

Chlormadinone Acetate's interaction with steroid hormone receptors.

This diagram illustrates the primary mechanism of action of Chlormadinone Acetate. It acts as a potent agonist of the progesterone receptor, leading to the modulation of progesterone-responsive genes. Additionally, it exhibits antagonistic effects on the androgen receptor and weak antagonistic effects on the glucocorticoid receptor. This multi-target activity contributes to its therapeutic effects.

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Phone: (601) 213-4426

Email: info@benchchem.com